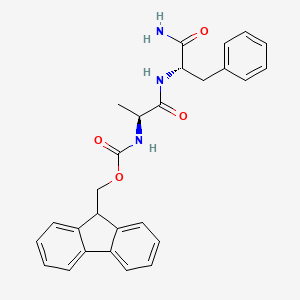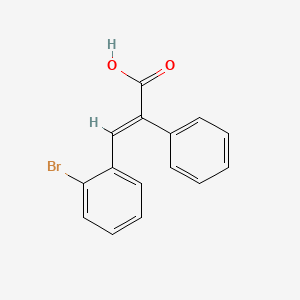![molecular formula C20H18O4 B13127845 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione CAS No. 92908-99-1](/img/structure/B13127845.png)
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. This compound is characterized by the presence of methoxy and pent-1-en-3-yloxy substituents at the 1 and 8 positions of the anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the reaction of anthracene-9,10-dione with methoxy and pent-1-en-3-yloxy reagents under specific conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and pent-1-en-3-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a fluorescent probe for studying biological processes. Its fluorescence properties make it suitable for imaging and tracking biological molecules.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its photophysical properties are valuable for creating efficient and durable electronic components.
Mechanism of Action
The mechanism of action of 1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, its interaction with DNA or RNA can inhibit the replication of cancer cells, making it a potential anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9,10-Diphenylanthracene: Commonly used as a benchmark annihilator in photon upconversion systems.
Anthraquinone: Used in the paper and pulp industry as a pulping aid and in the production of dyes.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
92908-99-1 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-methoxy-8-pent-1-en-3-yloxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O4/c1-4-12(5-2)24-16-11-7-9-14-18(16)20(22)17-13(19(14)21)8-6-10-15(17)23-3/h4,6-12H,1,5H2,2-3H3 |
InChI Key |
BAQVPRVBOFDMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)

![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)




![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)




